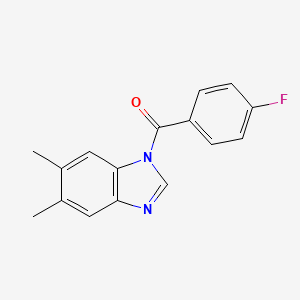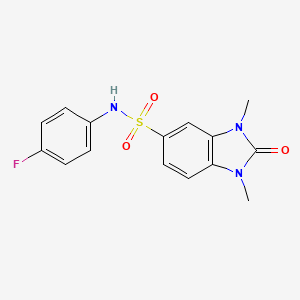
3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid" is a significant molecule in organic chemistry, known for its unique structure and potential applications in various fields. Although specific studies directly addressing this compound were not found, research on similar sulfonyl and benzoic acid derivatives provides insights into its synthesis, properties, and applications.
Synthesis Analysis
The synthesis of sulfonyl-benzene derivatives often involves multi-step chemical reactions, including alkylation, esterification, and sulfonation processes. For example, the synthesis of 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides demonstrates the complex nature of synthesizing sulfonyl-benzene derivatives, involving the conversion of organic acids into corresponding esters, hydrazides, and oxadiazoles (Aziz ur-Rehman et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of sulfonyl-benzene derivatives, such as the study on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, reveals detailed information about the molecular geometry, electronic configuration, and intermolecular interactions through methods like X-ray crystallography and quantum-chemical calculations (L. Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonyl-benzene derivatives undergo various chemical reactions, including alkylation, oxidation, and electrochemical synthesis. For instance, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines highlights a green, one-pot procedure for producing compounds of potential biological significance, demonstrating the versatility of sulfonyl-benzene compounds in chemical reactions (D. Nematollahi & R. Esmaili, 2010).
Physical Properties Analysis
The physical properties of sulfonyl-benzene derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The study on the X-ray structures and properties of sulfonyl-bridged oligo(benzoic acid)s as metal extractants, for example, provides insight into how the physical properties of these compounds can be tailored for specific uses (Naoya Morohashi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the behavior of sulfonyl-benzene derivatives. Research focusing on the synthesis and evaluation of antibacterial activity of sulfonyl-benzene derivatives illustrates the potential bioactivity and chemical versatility of these compounds (Aziz ur-Rehman et al., 2015).
Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
Alkylation reactions of sulfonyl derivatives have been investigated to understand their reactivity and potential in synthesizing complex molecules. Rayes et al. (2010) explored alkylation reactions at the benzo moiety of certain dimethoxybenzo[a]heptalenes, revealing insights into the reactivity of these compounds under different conditions Rayes et al., 2010. This study showcases the nuanced behavior of these chemicals in synthesis applications, particularly in the formation of 1-methylated benzoheptalenes and the impact of lithium reagents on their alkylation patterns.
Green Chemistry and Eco-Friendly Synthesis
In the realm of sustainable chemistry, Almarhoon et al. (2019) reported on a facile and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives under mild conditions. This research not only highlights the efficiency of using sulfonyl chlorides as precursors but also emphasizes the environmental benefits of employing green chemistry principles in chemical synthesis Almarhoon et al., 2019.
Enzyme Inhibition and Biological Applications
The study of enzyme inhibitors is a critical area of biochemistry, where sulfonamide derivatives, including those related to morpholine, play a significant role. Supuran et al. (2013) investigated three new aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating their potential in therapeutic applications due to their inhibitory activities against several isoenzymes Supuran et al., 2013.
Antibacterial Agents
The synthesis and evaluation of sulfonamide derivatives as antibacterial agents represent another crucial application in medicinal chemistry. Ur-Rehman et al. (2015) synthesized a new series of oxadiazolyl and morpholinyl sulfonyl benzyl sulfides, assessing their antibacterial activity against various bacterial strains. This work underscores the importance of structural modification in enhancing the antibacterial efficacy of sulfonamide derivatives Ur-Rehman et al., 2015.
Material Science and Luminescence
In material science, the study of luminescent materials is pivotal for developing new optical and electronic devices. Gao et al. (2014) explored the structure and photoluminescence properties of complexes formed by aromatic carboxylic acid-functionalized polysulfones with rare earth ions. Their findings highlight how the ligand structure and central ion properties significantly affect the luminescence intensities, offering valuable insights for designing novel luminescent materials Gao et al., 2014.
Propiedades
IUPAC Name |
3,4-dimethyl-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-7-11(13(15)16)8-12(10(9)2)20(17,18)14-3-5-19-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFWSTAJHSZYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-(morpholin-4-ylsulfonyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)
![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)